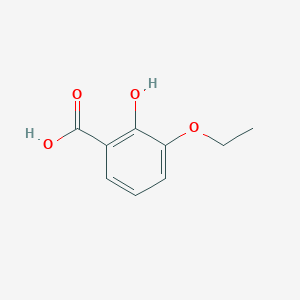

3-Ethoxy-2-hydroxybenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Metabolic Studies and Dietary Intake

- Dietary Effects on Urine Composition : It was found that patients consuming synthetic diets flavored with artificial vanilla containing 3-ethoxy-4-hydroxybenzaldehyde (a related compound to 3-Ethoxy-2-hydroxybenzoic acid) exhibited high concentrations of 3-ethoxy-4-hydroxybenzoic acid in their urine. This suggests the compound's role in metabolism and its potential as a urinary biomarker for certain diets or flavoring agents (Mamer, Montgomery, Deckelbaum, & Granot, 1985).

Corrosion Inhibition

- Use in Corrosion Prevention : Research on 3-Hydroxybenzoic acid, a structurally similar compound to 3-Ethoxy-2-hydroxybenzoic acid, showed potential as a corrosion inhibitor for AISI 316L stainless steel in environmentally friendly pickling solutions. This suggests that derivatives like 3-Ethoxy-2-hydroxybenzoic acid could also have applications in corrosion prevention and material protection (Narváez, Cano, & Bastidas, 2005).

Chemical Synthesis

- Role in Organic Synthesis : 3-Ethoxy-2-hydroxybenzoic acid derivatives have been explored for their utility in the selective functionalization of indole C-H bonds. A study found that 3-ethoxy-2-phenylbenzoic acid, a closely related derivative, provided superior yield and selectivity for certain substrates, indicating potential applications in organic synthesis (Pi et al., 2018).

Biochemical Analysis and Spectroscopy

- Spectroscopic Analysis : A study on vanillic acid, which shares a similar structure with 3-Ethoxy-2-hydroxybenzoic acid, demonstrated the use of vibrational and surface-enhanced Raman spectra for its analysis. This suggests potential applications in analytical chemistry for detecting and quantifying similar compounds (Clavijo, Menendez, & Aroca, 2008).

Environmental Studies

- Environmental Degradation Studies : Research on the environmental degradation of various benzoic acid derivatives, including 3-Ethoxy-2-hydroxybenzoic acid, has been conducted. This includes studies on their photodegradation, indicating an interest in understanding their behavior and breakdown in natural environments (Gmurek, Rossi, Martins, Quinta-Ferreira, & Ledakowicz, 2015).

Pharmaceutical Research

- Synthesis of Pharmaceutical Intermediates : 3-Ethoxy-2-hydroxybenzoic acid and its derivatives have been studied for their role in synthesizing key intermediates for pharmaceutical compounds. For example, an efficient synthesis method for a key acid synthon of repaglinide, an antidiabetic drug, was developed from a related compound, demonstrating its potential in drug synthesis (Salman et al., 2002).

Microbiology

- Microbial Degradation Studies : The degradation of 3-Ethoxy-2-hydroxybenzoic acid by specific fungi, such as Polyporus dichrous, has been studied. This research is important for understanding the biological breakdown and potential environmental impact of these compounds (Kirk & Lorenz, 1974).

Safety And Hazards

Propiedades

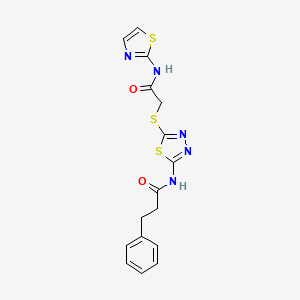

IUPAC Name |

3-ethoxy-2-hydroxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-2-13-7-5-3-4-6(8(7)10)9(11)12/h3-5,10H,2H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKYUNJWBVAXPMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethoxy-2-hydroxybenzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2,2-difluoro-3-[4-(2-hydroxyethoxymethyl)triazol-1-yl]propanoate](/img/structure/B2365780.png)

![3,6-dichloro-N-[(4-sulfamoylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B2365781.png)

![5-bromo-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2365783.png)

![4-methyl-N-(2-(6-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2365784.png)

![N-(4-bromo-2-fluorophenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2365788.png)

![1-{4-[(1,3-Benzothiazol-2-yl)amino]phenyl}ethan-1-one](/img/structure/B2365789.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-chlorobenzamide](/img/structure/B2365797.png)

![1-benzyl-4-oxo-N-(p-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2365798.png)

![5-(3-chlorophenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2365799.png)